3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid
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Overview
Description
3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid typically involves the reaction of 7-chloroquinoline with a phenol derivative under specific conditions. One common method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reduce reaction times . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yields and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may have different biological activities.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or cooling to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is believed to be due to the inhibition of heme crystallization in the malaria parasite, leading to the accumulation of toxic heme and parasite death . Its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline derivatives: These compounds share the quinoline core structure and exhibit similar biological activities, such as antimalarial and anticancer properties.
[(7-Chloroquinolin-4-yl)amino]chalcones: These derivatives have been studied for their potential antimalarial and anticancer activities.
Uniqueness
3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid is unique due to its specific structural features, such as the presence of an ethoxypropanoic acid moiety, which may contribute to its distinct biological activities. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile building block for the synthesis of novel derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C20H18ClNO4 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-[4-(7-chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C20H18ClNO4/c1-2-25-19(12-20(23)24)13-3-6-15(7-4-13)26-18-9-10-22-17-11-14(21)5-8-16(17)18/h3-11,19H,2,12H2,1H3,(H,23,24) |
InChI Key |
LDUMCFPZVZCKEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
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